molecular formula C9H7ClN2O2 B1290410 Methyl 6-chloro-1H-indazole-3-carboxylate CAS No. 717134-47-9

Methyl 6-chloro-1H-indazole-3-carboxylate

Cat. No. B1290410
M. Wt: 210.62 g/mol
InChI Key: ALYJEMREXVWPMM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry. The indazole ring system is characterized by a benzene ring fused to a pyrazole ring, which in the case of methyl 6-chloro-1H-indazole-3-carboxylate, is substituted with a methyl ester group at the 3-position and a chlorine atom at the 6-position.

Synthesis Analysis

The synthesis of related indazole derivatives has been reported in the literature. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was formed via an intramolecular aliphatic diazonium coupling reaction . This process involved the diazotization of o-aminophenylacetic acid followed by a regioselective electrophilic addition and subsequent tautomerization. Although the exact synthesis of methyl 6-chloro-1H-indazole-3-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate chloro-substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was elucidated using X-ray crystallography, which revealed a monoclinic class and space group . Similarly, the structure of the methyl ester of 1H-indazole-3-carboxylic acid was confirmed by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded trimers . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of such compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The indazole ring can participate in electrophilic substitution reactions, nucleophilic substitutions, and coupling reactions. The presence of a methyl ester group in methyl 6-chloro-1H-indazole-3-carboxylate suggests that it could undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis. The chlorine atom also provides a site for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and the methyl ester group can affect the compound's boiling point, melting point, solubility, and chemical reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, can provide insights into their stability, packing, and potential for forming polymorphs. The spectroscopic data, including infrared spectroscopy, mass spectrometry, and NMR, are essential for characterizing the purity and confirming the identity of these compounds .

Scientific Research Applications

  • Antihypertensive Agents : Indazole derivatives have been used in the development of antihypertensive drugs .
  • Anticancer Agents : Some indazole derivatives have shown potential as anticancer agents .
  • Antidepressant Agents : Indazole derivatives have also been used in the development of antidepressants .
  • Anti-inflammatory Agents : Indazole derivatives have been used in the development of anti-inflammatory drugs .
  • Antibacterial Agents : Indazole derivatives have shown potential as antibacterial agents .
  • Treatment of Respiratory Diseases : Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
  • Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
  • Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
  • Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
  • Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
  • Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
  • Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
  • Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
  • Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
  • Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
  • Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
  • Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .

properties

IUPAC Name

methyl 6-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYJEMREXVWPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635047
Record name Methyl 6-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-1H-indazole-3-carboxylate

CAS RN

717134-47-9
Record name Methyl 6-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-Acetylamino-4-chloro-phenyl)-acetic acid methyl ester )32.0 g, 133 mmol) in acetic acid (200 mL) stirred at 90 degree Celsius was added tert-butyl nitrite (20.5 mL, 172.3 mmol) over 1 hour. The reaction was poured into water (1.4 L) and the solids were recovered by filtration. The yellow precipitate was dissolved in EtOAc, then washed with saturated NaCl. The organic was dried over MgSO4, filtered, and concentrated to a solid. The solids were triturated with hexanes and filtered to afford the desired material (21.63 g, 77%).
Name
(2-Acetylamino-4-chloro-phenyl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Cheng, Y Wang, Y Zhang, C Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… 54–56 were prepared from the starting material 2h with commercially available reactants methyl 6-fluoro-1H-indazole-3-carboxylate, methyl 6-chloro-1H-indazole-3-carboxylate, and …
Number of citations: 2 pubs.acs.org

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